molecular formula C14H29BO3Si B13967037 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 1138162-60-3

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-

Cat. No.: B13967037
CAS No.: 1138162-60-3
M. Wt: 284.28 g/mol
InChI Key: JGSZRMNHCOUXJP-ZHACJKMWSA-N
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Description

4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C14H29BO3Si. It is a derivative of 1,3,2-dioxaborolane and is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom. This compound is commonly used in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkene or alkyne. One common method is the hydroboration of alkenes or alkynes in the presence of a transition metal catalyst. For example, the hydroboration of 1,3-enynes with pinacolborane can be catalyzed by copper to form chiral allenyl boronates .

Industrial Production Methods

Industrial production of this compound often involves similar hydroboration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of palladium or copper catalysts is common in industrial settings to facilitate the hydroboration process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydroboration: Pinacolborane, transition metal catalysts (e.g., copper, palladium), and alkenes or alkynes.

    Borylation: Bis(pinacolato)diboron, palladium catalysts, and alkylbenzenes.

    Coupling Reactions: Aryl iodides, copper catalysts, and pinacolborane

Major Products

The major products formed from these reactions include various boron-containing organic molecules, such as chiral allenyl boronates, pinacol benzyl boronates, and aryl boronates .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through hydroboration and borylation reactions. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds to alkenes or alkynes. Transition metal catalysts, such as copper or palladium, are often used to enhance the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which includes a trimethylsilyl group and a 1,3,2-dioxaborolane ring. This structure imparts unique reactivity and selectivity in hydroboration and borylation reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

1138162-60-3

Molecular Formula

C14H29BO3Si

Molecular Weight

284.28 g/mol

IUPAC Name

trimethyl-[(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane

InChI

InChI=1S/C14H29BO3Si/c1-12(2,18-19(7,8)9)10-11-15-16-13(3,4)14(5,6)17-15/h10-11H,1-9H3/b11-10+

InChI Key

JGSZRMNHCOUXJP-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)O[Si](C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O[Si](C)(C)C

Origin of Product

United States

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